molecular formula C26H20N4O4S B2729945 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034462-13-8

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No.: B2729945
CAS No.: 2034462-13-8
M. Wt: 484.53
InChI Key: NUVHXPAUXSJDKN-UHFFFAOYSA-N
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Description

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a benzodioxole moiety and a thioether linkage to a 4-methylbenzyl group. Its structure combines a heterocyclic quinazolinone core with a 1,2,4-oxadiazole scaffold, which is known for metabolic stability and bioisosteric properties. The benzodioxole group enhances lipophilicity and may improve blood-brain barrier penetration, while the 4-methylbenzyl substituent contributes to steric bulk and aromatic interactions .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVHXPAUXSJDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors. The process might begin with the preparation of the oxadiazole derivative through cyclization of suitable diacylhydrazines. The quinazolinone core can be synthesized by cyclization reactions involving anthranilic acid derivatives. The key step involves the coupling of these synthesized intermediates under conditions that facilitate thioether formation, such as using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production could leverage continuous flow synthesis techniques to scale up the production of this compound efficiently. Such methods ensure optimal reaction conditions, increased yields, and reduced reaction times. It may involve automated and computer-controlled processes to maintain the desired temperature, pressure, and reagent addition rate.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: Conversion of thioether to sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.

  • Reduction: Reductive cleavage of the thioether link, potentially yielding the corresponding thiol using reducing agents like lithium aluminium hydride.

  • Substitution: Halogenation reactions can introduce halogen atoms at specific positions in the benzene rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride

  • Substitution Reagents: Bromine, chlorine in the presence of catalysts or under UV light

Major Products Formed

Oxidation can lead to sulfoxide or sulfone derivatives, while reduction can result in the formation of thiols. Substitution reactions produce halogenated products with different chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance:

  • Synthesis and Testing : A study synthesized various quinazolinone derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antimicrobial activity, particularly for compounds containing oxadiazole rings .
  • Mechanism of Action : The presence of the oxadiazole moiety is believed to contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial growth .

Anticancer Properties

Research has also highlighted the potential anticancer effects of quinazolinone derivatives:

  • Cell Line Studies : Various quinazolinone compounds have shown promise in inhibiting cancer cell proliferation in vitro. Specific derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxic effects .
  • Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit tumor growth through various pathways, including the modulation of kinase activities .

Other Biological Activities

The compound may exhibit additional pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
  • CNS Activity : Research indicates that certain quinazolinones can cross the blood-brain barrier and may have implications for treating neurological disorders due to their neuroprotective effects .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceCompound TestedBiological ActivityFindings
3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-onesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Quinazolinone DerivativesAnticancerSignificant cytotoxicity against MCF-7 and HeLa cells
Various QuinazolinonesCNS ActivityPotential neuroprotective effects observed

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole and quinazolinone moieties can bind to active sites of enzymes, inhibiting their activity and leading to desired therapeutic effects. Molecular docking studies can reveal the detailed interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Quinazolinone Derivatives with Triazole Substituents
  • Compound 8 (): Structure: 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one. Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
Quinazolinone Derivatives with Thiazole Substituents
  • Compounds 5Fa1–5Fk11 (): Structure: 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Key Differences: Thiazole ring replaces oxadiazole, and a dihydroquinazolinone core is present. Activity: These compounds demonstrated anti-tubercular activity (MIC = 1.6–3.2 µg/mL), suggesting that thiazole substituents may enhance antimicrobial properties compared to oxadiazoles .

Substituent Variations

Benzodioxole vs. Aryl Modifications
  • Compound from : Structure: 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. Key Differences: 4-Ethoxyphenyl on the oxadiazole vs. 4-methylbenzyl in the target compound.
Triazolone Derivatives with Nitrothiazole () :
  • Structure: 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one.
  • Key Differences: Nitrothiazole and triazolone core instead of quinazolinone.
  • Implications: The nitro group may enhance electrophilicity and reactivity, but the triazolone core reduces planarity compared to quinazolinone .

Physicochemical and Spectral Properties

  • Synthesis and Characterization: The target compound likely undergoes spectral validation via $ ^1H $-NMR (quinazolinone C=O at ~165–170 ppm), IR (C=O stretch at ~1680–1700 cm$^{-1}$), and HRMS (e.g., molecular ion peak at m/z ~500–550) similar to analogs in and . Thioether linkages (C–S–C) are confirmed via $ ^1H $-NMR (δ ~3.5–4.0 ppm for SCH$_2$) and $ ^{13}C $-NMR (δ ~35–40 ppm) .

Data Tables

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Core Structure Key Substituents Notable Properties Reference
Target Compound Quinazolin-4(3H)-one 1,2,4-Oxadiazole, Benzodioxole, 4-Methylbenzyl High lipophilicity, metabolic stability
Compound 8 () Quinazolin-4(3H)-one 1,2,4-Triazole, Thioether Strong hydrogen bonding
5Fa1–5Fk11 () Dihydroquinazolin-4(1H)-one Thiazole, Thiophene Anti-tubercular activity (MIC 1.6–3.2 µg/mL)

Table 2: Spectral Data Trends

Technique Target Compound (Expected) Analog ()
$ ^1H $-NMR Quinazolinone C=O (~168 ppm) C=O at 167.2 ppm
IR C=O stretch (~1690 cm$^{-1}$) C=O stretch at 1685 cm$^{-1}$
HRMS [M+H]+ ~530 [M+H]+ = 443

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one combines multiple pharmacologically relevant moieties, including a quinazolinone core and a benzo[d][1,3]dioxole structure. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the oxadiazole and thiomethyl groups linked to the quinazolinone structure. The presence of the benzo[d][1,3]dioxole moiety is known to enhance biological activity due to its electron-rich nature and ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit IC50 values ranging from 2.07 µM to 5.24 µM against cancer cell lines such as HeLa and MCF-7 .
  • Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis through pathways involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This regulation leads to increased levels of caspases (caspase-3 and caspase-7), contributing to programmed cell death .

Case Studies

Several studies have focused on similar compounds derived from the same scaffold:

  • Compound C27 : Demonstrated potent activity against HeLa cells with an IC50 value of 2.07 µM . The study highlighted that this compound could induce apoptosis and cell cycle arrest in both S-phase and G2/M-phase .
  • Chalcone Derivatives : Related compounds showed promising cytotoxic activity with IC50 values between 5.24 µM and 63.12 µM , indicating that modifications in structure can significantly influence biological activity .

Mechanistic Insights

The biological activity is believed to stem from several mechanisms:

  • EGFR Inhibition : Some derivatives show inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
  • Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at various phases, particularly G2/M phase, which is critical for halting cancer cell proliferation .

Comparative Analysis

The following table summarizes the IC50 values and mechanisms of action for various derivatives related to this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
2-C27HeLa2.07Apoptosis induction; EGFR inhibition
Chalcone Derivative 16kMDA-MB-2315.24Apoptosis; Cell cycle arrest
Compound C16MCF72.55Apoptosis; Cell cycle arrest
Compound C27A5493.52Apoptosis; Cell cycle arrest

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